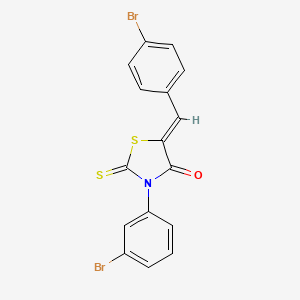![molecular formula C14H19ClN2O3S B6055484 N-{4-chloro-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B6055484.png)
N-{4-chloro-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-chloro-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide, commonly known as S-1, is a potent anticancer drug that has shown promising results in the treatment of various types of cancers. The drug belongs to the class of sulfonylureas and is known to inhibit the growth of cancer cells by interfering with their DNA synthesis.
Wirkmechanismus
S-1 acts by inhibiting the enzyme thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, S-1 interferes with the DNA synthesis of cancer cells, leading to their death. S-1 also enhances the anticancer effects of other chemotherapeutic agents by inhibiting the metabolism of these agents.
Biochemical and physiological effects:
S-1 has been found to have both biochemical and physiological effects. Biochemically, S-1 inhibits the activity of thymidylate synthase, leading to the inhibition of DNA synthesis in cancer cells. Physiologically, S-1 has been found to reduce the size of tumors in animal models and in clinical trials. S-1 has also been found to have minimal side effects, making it a promising drug for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
S-1 has several advantages for lab experiments. It is a potent anticancer drug that has shown promising results in preclinical studies. It has also been found to have minimal side effects, making it a safe drug for use in lab experiments. However, S-1 has some limitations for lab experiments. It is a complex drug that requires specialized knowledge and equipment for its synthesis and analysis. It is also expensive, which can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on S-1. One direction is to study the drug's effects on other types of cancers. Another direction is to investigate the drug's potential for use in combination with other chemotherapeutic agents. Additionally, the development of new synthesis methods for S-1 could lead to the production of the drug at a lower cost, making it more accessible for cancer patients. Finally, the study of S-1's mechanism of action could lead to the development of new drugs that target the same pathway.
Synthesemethoden
The synthesis of S-1 involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 3-methylpiperidine in the presence of a base to form an intermediate. This intermediate is then reacted with methanesulfonyl chloride to yield the final product, S-1. The synthesis of S-1 has been reported in various research articles, and the yield of the product has been found to be satisfactory.
Wissenschaftliche Forschungsanwendungen
S-1 has been extensively studied for its anticancer properties. It has been found to be effective against various types of cancers, including gastric, colorectal, and pancreatic cancers. S-1 has also been used in combination with other chemotherapeutic agents to enhance their anticancer effects. The drug has shown promising results in preclinical studies and has been tested in clinical trials.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(3-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-10-4-3-7-17(9-10)14(18)12-8-11(5-6-13(12)15)16-21(2,19)20/h5-6,8,10,16H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYLKGSQCPUSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C=CC(=C2)NS(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-chloro-3-[(3-methylpiperidin-1-yl)carbonyl]phenyl}methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{3-[4-(azepan-1-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B6055405.png)
![8,9-dimethoxy-5,5-dimethyl-3-(pentafluoroethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B6055412.png)
![3-(3-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B6055420.png)
![N'-(2-hydroxy-4-methylbenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6055425.png)

![3-(3-pyridinyl)-1-(2-thienyl)benzo[f]quinoline](/img/structure/B6055441.png)
![1-[2-({4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}amino)ethyl]-2-piperidinone](/img/structure/B6055451.png)
![1-(diethylamino)-3-[2-methoxy-5-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6055459.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6055464.png)

![N-(2-hydroxyethyl)-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6055478.png)

![N-(3-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6055491.png)
![3-({[2-(diethylamino)ethyl]amino}methylene)-2,4-pyrrolidinedione](/img/structure/B6055492.png)